O-Arachidonoyl Glycidol
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Overview
Description
O-Arachidonoyl Glycidol: is a synthetic analog of 2-arachidonoylglycerol, an endogenous ligand that binds to cannabinoid receptors. It is known for its ability to inhibit the hydrolysis of 2-oleoylglycerol and anandamide, making it a valuable compound in the study of endocannabinoid signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Arachidonoyl Glycidol can be synthesized through the esterification of arachidonic acid with glycidol. The reaction typically involves the use of a catalyst such as Novozym 435 in a solvent like hexane under nitrogen atmosphere . The product is then purified by removing by-products through filtration and distillation under reduced pressure .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: O-Arachidonoyl Glycidol primarily undergoes hydrolysis reactions. It inhibits the hydrolysis of 2-oleoylglycerol and anandamide in both cytosolic and membrane fractions .
Common Reagents and Conditions:
Major Products: The major products formed from the hydrolysis reactions are glycerol and arachidonic acid .
Scientific Research Applications
O-Arachidonoyl Glycidol has several applications in scientific research:
Neuroscience: It is used to study the endocannabinoid system, particularly the signaling pathways involving cannabinoid receptors.
Biochemistry: It is used to investigate the enzymatic hydrolysis of lipid molecules and the regulation of neurotransmitter signaling.
Medical Research: this compound is valuable in exploring potential therapeutic targets for neurodegenerative diseases, pain, cancer, and obesity.
Mechanism of Action
O-Arachidonoyl Glycidol exerts its effects by inhibiting the hydrolysis of 2-oleoylglycerol and anandamide. This inhibition occurs through the blockade of enzymes such as monoacylglycerol lipase and fatty acid amide hydrolase . By preventing the breakdown of these endocannabinoids, the compound enhances their signaling at cannabinoid receptors, thereby influencing various physiological processes .
Comparison with Similar Compounds
2-Arachidonoylglycerol: An endogenous ligand that binds to cannabinoid receptors and is involved in neurotransmitter signaling.
Anandamide: Another endocannabinoid that interacts with cannabinoid receptors and plays a role in synaptic plasticity and behavioral functions.
Uniqueness: O-Arachidonoyl Glycidol is unique in its ability to inhibit the hydrolysis of both 2-oleoylglycerol and anandamide, making it a valuable tool for studying the endocannabinoid system and its associated pathways .
Properties
IUPAC Name |
oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYNJBAUKQMZDF-DOFZRALJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.